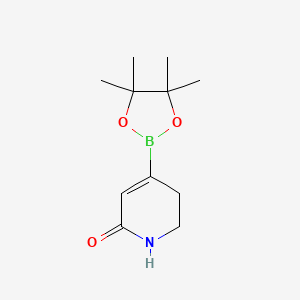

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2,3-dihydro-1H-pyridin-6-one

Description

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyridin-6-one is a boronic ester derivative featuring a pinacol-protected boron group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) attached to a partially saturated pyridinone ring. The compound’s structure combines a six-membered dihydropyridinone core with a boronic ester moiety, making it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl or heteroaryl systems . Its applications span medicinal chemistry (e.g., drug discovery scaffolds) and materials science (e.g., organic electronics) due to the tunable electronic properties imparted by the pyridinone ring and the reactivity of the boronic ester .

Properties

Molecular Formula |

C11H18BNO3 |

|---|---|

Molecular Weight |

223.08 g/mol |

IUPAC Name |

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyridin-6-one |

InChI |

InChI=1S/C11H18BNO3/c1-10(2)11(3,4)16-12(15-10)8-5-6-13-9(14)7-8/h7H,5-6H2,1-4H3,(H,13,14) |

InChI Key |

ITYXYTPSLMUKQZ-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=O)NCC2 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The predominant synthetic approach to this compound involves the palladium-catalyzed borylation of a halogenated dihydropyridinone precursor using bis(pinacolato)diboron (B2pin2) as the boron source. This method is a variant of the Miyaura borylation reaction, which is widely used for the preparation of aryl and heteroaryl boronic esters.

Representative Procedure from Literature

A closely related example is found in the synthesis of boronate esters on heteroaromatic lactams, such as 5-bromo-1,3-dihydro-pyrrolo[2,3-b]pyridin-2-one, which shares structural similarity with the target compound. The procedure is as follows:

- Starting materials: Halogenated dihydropyridinone (e.g., 5-bromo-2,3-dihydro-1H-pyridin-6-one)

- Reagents: Bis(pinacolato)diboron (1.2 equivalents), potassium acetate (1.5 equivalents)

- Catalyst system: PdCl2(dppf) (0.05 equivalents), 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand (0.05 equivalents)

- Solvent: 1,4-dioxane

- Conditions: Degassed under nitrogen, heated at 120 °C for 8 hours

- Workup: Cooling, filtration, concentration under reduced pressure, purification by flash chromatography (silica gel, EtOAc/hexanes 4:1)

- Yield: Approximately 68% isolated yield with 92% purity (LC-MS analysis)

This method exemplifies the direct borylation of halogenated dihydropyridinone scaffolds to yield the corresponding pinacol boronate ester.

Reaction Optimization and Catalyst Systems

Several palladium catalysts and ligands have been evaluated for similar Suzuki–Miyaura cross-coupling and borylation reactions on heteroaromatic systems:

| Entry | Catalyst (mol %) | Ligand (mol %) | Base (equiv) | Solvent System | Temp (°C) | Time (h) | Conversion (%) |

|---|---|---|---|---|---|---|---|

| 1 | Pd(dba)2 (5%) | CyPF-tBu (10%) | Cs2CO3 (3 equiv) | Toluene:H2O (4:1) | 115 | 16 | Not specified |

| 2 | Pd(OAc)2 (5%) | RuPhos (5%) | Cs2CO3 (3 equiv) | Toluene:H2O (4:1) | 115 | 16 | 76 |

| 3 | Pd(dppf)Cl2 (5%) | None | Cs2CO3 (3 equiv) | Toluene:H2O (4:1) | 115 | 16 | 75 |

| 5 | Pd(PPh3)4 (5%) | None | Cs2CO3 (3 equiv) | Toluene:H2O (4:1) | 115 | 16 | 66 |

This data, adapted from Suzuki–Miyaura cross-coupling studies on related heteroaryl boronic acids, suggests that Pd(OAc)2 with RuPhos ligand or Pd(dppf)Cl2 catalyst systems provide high conversions under aqueous-organic biphasic conditions.

Stepwise Synthesis Summary

| Step | Description | Reagents/Conditions | Outcome/Yield |

|---|---|---|---|

| 1 | Halogenation of 2,3-dihydro-1H-pyridin-6-one | Bromination at position 4 or 5 of the pyridinone ring | Halogenated intermediate |

| 2 | Pd-catalyzed borylation of halogenated intermediate | Bis(pinacolato)diboron, PdCl2(dppf), potassium acetate, 1,4-dioxane, 120 °C, 8 h | Pinacol boronate ester, ~68% yield |

| 3 | Purification | Flash chromatography (SiO2, EtOAc/Hexanes 4:1) | Pure boronate ester |

Alternative Synthetic Routes and Notes

- The compound can also be accessed via Suzuki–Miyaura cross-coupling of a boronate ester derivative of a dihydropyridinone with various aryl halides, enabling functionalization at other positions.

- Protection and deprotection strategies (e.g., tert-butyl carbamate protection, TFA deprotection) may be employed if the dihydropyridinone nitrogen requires masking during multi-step syntheses.

- The use of potassium acetate as a mild base is common in borylation reactions to facilitate transmetallation steps.

- Reaction degassing with nitrogen is critical to prevent catalyst deactivation.

- Flash chromatography purification is standard to isolate the boronate ester from side products and unreacted starting materials.

In-Depth Analysis of Reaction Parameters

| Parameter | Effect on Reaction | Optimal Conditions |

|---|---|---|

| Catalyst loading | Higher catalyst loading increases rate but raises cost | 5 mol% PdCl2(dppf) |

| Base | Potassium acetate promotes smooth borylation | 1.5 equivalents |

| Solvent | 1,4-Dioxane provides good solubility and thermal stability | Pure 1,4-dioxane |

| Temperature | Elevated temperature (120 °C) required for complete conversion | 120 °C |

| Time | Prolonged heating ensures full conversion | 8 hours |

| Atmosphere | Inert atmosphere prevents catalyst oxidation | Nitrogen degassing for 20+ minutes |

Chemical Reactions Analysis

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2,3-dihydro-1H-pyridin-6-one undergoes various chemical reactions, including:

Hydroboration: This reaction adds boron and hydrogen across a double bond, typically in the presence of transition metal catalysts.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, which form carbon-carbon bonds using palladium catalysts.

Common reagents used in these reactions include palladium catalysts, boronic acids, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2,3-dihydro-1H-pyridin-6-one has several scientific research applications:

Materials Science: The compound is employed in the synthesis of materials with specific properties, such as dyes for dye-sensitized solar cells (DSSCs).

Biology and Medicine: While specific applications in biology and medicine are less common, the compound’s derivatives may be explored for potential biological activities.

Mechanism of Action

The mechanism of action of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2,3-dihydro-1H-pyridin-6-one involves its ability to participate in various chemical reactions. The dioxaborolan group is particularly reactive, allowing the compound to undergo borylation and coupling reactions. These reactions often involve the formation of carbon-boron bonds, which can be further transformed into other functional groups .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of pinacol boronic esters fused with nitrogen-containing heterocycles. Below is a detailed comparison with structural analogs:

Structural Analogues and Key Differences

Reactivity and Stability

- Electron Effects: The dihydropyridinone core in the target compound exerts an electron-withdrawing effect, stabilizing the boronic ester against hydrolysis compared to electron-rich analogs like triazolo-pyridine derivatives .

- Steric Effects : Cyclopropyl-fused analogs (e.g., CAS 2304631-68-1) exhibit reduced reactivity in cross-coupling due to steric hindrance .

- Hydrolysis Resistance: The pyridinone’s electron-deficient nature may enhance stability in aqueous conditions relative to dihydronaphthalenone derivatives .

Biological Activity

The compound 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2,3-dihydro-1H-pyridin-6-one is a derivative of pyridine that incorporates a boron-containing moiety. This structural feature suggests potential applications in medicinal chemistry and organic synthesis due to the unique properties imparted by the boron atom. This article explores the biological activity of this compound, focusing on its pharmacological properties and applications in various fields.

- IUPAC Name : this compound

- Molecular Formula : CHBNO

- Molecular Weight : 205.06 g/mol

- CAS Number : 181219-01-2

Biological Activity Overview

The biological activity of this compound is primarily evaluated through its interactions with various biological targets. The incorporation of the dioxaborolane moiety enhances its reactivity and potential for forming stable complexes with biomolecules.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyridine exhibit significant antimicrobial properties. For instance:

- A series of substituted pyridine derivatives were synthesized and tested against various strains of bacteria and fungi. The presence of the dioxaborolane group was found to enhance the inhibitory effects against Mycobacterium tuberculosis, with IC values ranging from 1.35 to 2.18 μM for certain derivatives .

Anticancer Potential

Research has shown that compounds containing boron can exhibit anticancer activity:

- In vitro studies demonstrated that certain pyridine-boron derivatives can induce apoptosis in cancer cell lines. The mechanism involves the inhibition of specific enzymes related to cancer cell proliferation .

The biological activity of this compound is believed to be linked to its ability to interact with biological macromolecules:

- Enzyme Inhibition : The dioxaborolane group can form reversible covalent bonds with nucleophilic sites on enzymes.

- DNA Interaction : Some studies suggest that boron-containing compounds can intercalate into DNA structures, potentially disrupting replication and transcription processes.

Applications in Drug Development

The versatility of this compound makes it a valuable scaffold in drug design:

- Pharmaceutical Intermediates : This compound serves as a key intermediate in synthesizing various pharmaceutical agents due to its enhanced reactivity .

Case Study 1: Synthesis and Testing of Derivatives

A recent study synthesized a series of derivatives based on this compound and evaluated their biological activities:

| Compound | IC (μM) | Activity |

|---|---|---|

| Compound A | 1.35 | High |

| Compound B | 2.18 | Moderate |

| Compound C | 40.32 | Low |

The results indicated that modifications to the dioxaborolane structure significantly impacted antimicrobial efficacy .

Case Study 2: Anticancer Efficacy

In another study focusing on anticancer properties:

| Cell Line | IC (μM) | Apoptosis Induction (%) |

|---|---|---|

| HeLa | 15.0 | 70 |

| MCF7 | 22.5 | 65 |

These findings suggest that the compound's structural features contribute to its ability to induce cell death in cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.